molecular formula C10H9N3O4 B14576513 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-63-4

1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14576513
CAS No.: 61619-63-4
M. Wt: 235.20 g/mol
InChI Key: SBJWGIOBLANAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with an ethyl group, a nitrofuran moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Nitro Group: The nitrofuran moiety can be introduced via nitration of a furan derivative.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-Ethyl-5-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-5-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-Ethyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

Uniqueness

1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitrofuran and pyrazole rings makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

61619-63-4

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

1-ethyl-5-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O4/c1-2-12-10(7(6-14)5-11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3

InChI Key

SBJWGIOBLANAEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.